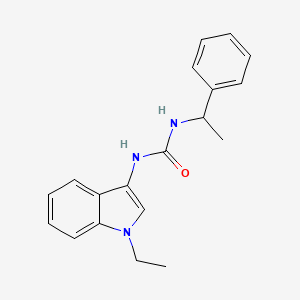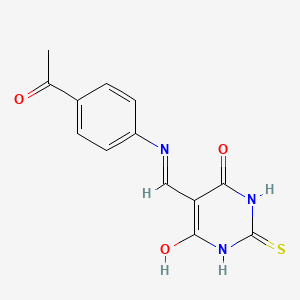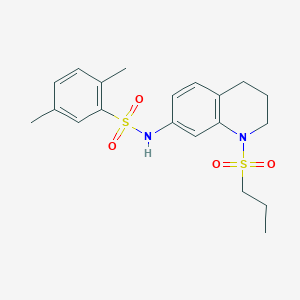
2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of imidazole, a type of organic compound with a five-membered ring structure containing two nitrogen atoms. It also contains methoxyphenyl and p-tolyl groups, which are common in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves an imidazole ring attached to a thioacetamide group, with methoxyphenyl and p-tolyl groups also attached to the imidazole ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the imidazole ring is a common component of many biologically active molecules and can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Synthesis and Potential PET Tracers for Imaging
The synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, including compounds structurally related to 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, has been explored for their potential as PET tracers. These derivatives are designed for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), with radiochemical yields of 50-60% and radiochemical purity of >99%. The specific activity at the end of synthesis ranged from 185-555GBq/μmol, highlighting their potential for high-resolution imaging applications (Gao, Wang, & Zheng, 2016).
Anticonvulsant Activity
A study on omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives, which share a similar structural framework with the compound of interest, found significant anticonvulsant activity against seizures induced by maximal electroshock (MES). This suggests potential therapeutic applications for neurological disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Antimicrobial and Anti-inflammatory Activities
The antimicrobial and anti-inflammatory activities of acetamido pyrrolyl azoles, including compounds structurally related to the target chemical, have been documented. Specific derivatives demonstrated promising antibacterial activity against K. pneumoniae and antifungal activity against P. chrysogenum. Moreover, certain compounds displayed significant anti-inflammatory activity, offering insights into potential therapeutic uses (Sowmya et al., 2017).
Coordination Complexes and Antioxidant Activity
Research involving pyrazole-acetamide derivatives, similar to the compound , has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes have been examined for their antioxidant activity, demonstrating significant potential. The study highlights the versatility of such compounds in forming supramolecular architectures with potential for biomedical applications (Chkirate et al., 2019).
Cytotoxic Activity Against Cancer Cell Lines
A series of novel compounds based on the imidazo[2,1-b]thiazole scaffold, structurally related to this compound, have shown cytotoxicity against human cancer cell lines. Notably, one derivative exhibited potent inhibition against the MDA-MB-231 cell line, suggesting a potential avenue for cancer therapy research (Ding et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-13-3-7-15(8-4-13)22-17(11-21-19(22)25-12-18(20)23)14-5-9-16(24-2)10-6-14/h3-11H,12H2,1-2H3,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVKJKLGMOVUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-2,3-dioxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide](/img/structure/B2748957.png)
![1-{4-[(4-fluorobenzyl)sulfanyl]phenyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2748959.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2748960.png)
![ethyl 2-(1,4-dimethyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2748962.png)

![methyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2748966.png)
![5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2748967.png)
![N-(1-cyanocyclohexyl)-2-[(5-{[(furan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide](/img/structure/B2748968.png)



![5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)

